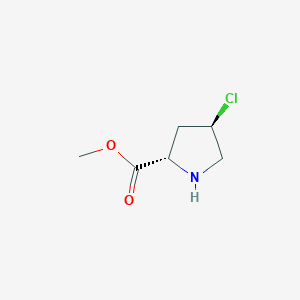

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester

Description

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a chiral pyrrolidine derivative characterized by a chlorine substituent at the 4-position and a methyl ester group at the 2-carboxylic acid position. The stereochemistry (2S,4R) is critical for its interactions in biological systems and synthetic applications.

Properties

IUPAC Name |

methyl (2S,4R)-4-chloropyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQEVXNQJYINH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Protection

trans-4-Hydroxy-L-proline is first converted to its methyl ester hydrochloride via treatment with thionyl chloride (SOCl₂) in methanol. This step achieves both esterification and in situ hydrochloride salt formation, with yields exceeding 90% under controlled conditions (−5°C to 0°C). Subsequent protection of the amine group using p-nitrobenzyl chloroformate (PNZ-Cl) in a biphasic system (dichloromethane/water) yields (2S,4R)-1-PNZ-4-hydroxypyrrolidine-2-carboxylic acid methyl ester. Sodium bicarbonate is critical for maintaining pH >9 during protection, preventing racemization.

Sulfonation and Chlorination

The hydroxyl group at C4 is activated by converting it to a sulfonate ester (e.g., mesylate or tosylate). For example, reaction with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C produces the mesylate intermediate. This step is followed by nucleophilic substitution using lithium chloride (LiCl) or tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF) at 60–80°C. The stereochemistry at C4 is inverted during substitution, yielding the (2S,4R)-configured chloro derivative with 75–85% isolated yield.

Key Data:

Direct Chlorination of Pyrrolidine Intermediates

Alternative routes avoid hydroxyl activation by employing electrophilic chlorination of pre-formed pyrrolidine derivatives. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester is treated with thionyl chloride (SOCl₂) under reflux in toluene. This one-pot method converts the hydroxyl group to chloride via an intermediate chlorosulfite ester, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) eliminated as gases. Yields range from 65–75%, though excess SOCl₂ (2–3 equiv) is required to drive the reaction.

Optimization Notes:

-

Solvent Choice : Toluene or dichloromethane minimizes side reactions compared to polar solvents.

-

Temperature : Reflux conditions (110°C for toluene) enhance reaction kinetics but risk racemization. Lower temperatures (40–60°C) in dichloromethane preserve stereointegrity.

Catalytic Asymmetric Hydrogenation

A less common but scalable approach involves asymmetric hydrogenation of a prochiral enamide precursor. For example, methyl 4-oxopyrrolidine-2-carboxylate is reacted with a chiral phosphine ligand (e.g., (R)-BINAP) and palladium catalyst under hydrogen pressure (10–15 bar). This method achieves high enantiomeric excess (ee >95%) but requires stringent control of hydrogenation conditions to avoid over-reduction.

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Stereoselective | High stereochemical purity | Multi-step, costly reagents |

| Direct Chlorination | One-pot, fewer steps | Moderate yields, SOCl₂ handling |

| Hydrogenation | Scalable, high ee | Expensive catalysts |

Industrial-Scale Considerations

For large-scale production, the stereoselective synthesis route is preferred due to reproducibility and compatibility with continuous flow reactors. Critical parameters include:

-

Catalyst Recycling : Palladium on carbon (Pd/C) used in deprotection steps is recovered via filtration, reducing costs.

-

Crystallization : Diastereomeric resolution using L-tartaric acid in ethanol ensures >99% enantiopurity.

Analytical Characterization

Final product validation relies on:

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of substituted pyrrolidine derivatives.

Reduction: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-methanol.

Oxidation: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymatic Activity

One of the primary applications of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is its role as a pharmacological agent. It has been investigated for its ability to inhibit metalloprotease activity, particularly zinc hydrolases. These enzymes are implicated in various pathological conditions, including myocardial ischemia, congestive heart failure, and hypertension. Inhibiting these enzymes may offer therapeutic benefits in treating diseases associated with endothelin-converting enzyme activity .

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds, including this compound, may exhibit anticancer properties by targeting specific cancer pathways. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development as an anticancer drug .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its chiral nature allows it to be utilized in the synthesis of various biologically active molecules. For instance, it has been employed in the synthesis of carbapenem antibiotics, which are crucial in treating bacterial infections due to their broad-spectrum activity .

Stereodivergent Synthesis Techniques

Recent studies have highlighted the use of retro-Dieckmann reactions involving this compound to obtain enantiomerically pure compounds. This method allows chemists to access both cis and trans stereoisomers efficiently, which can be critical for developing specific pharmaceutical agents with desired biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Interacting with receptors to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Stereochemistry

The substituent at the 4-position of the pyrrolidine ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Hydroxy Derivative : The hydroxyl group enables hydrogen bonding, making it valuable in rigidifying peptide backbones (e.g., cis-amide bond stabilization) .

- Fluoro Derivative : Fluorine’s inductive effects improve metabolic stability, often exploited in drug design .

- Chloro Derivative : Chlorine’s larger size and lipophilicity may enhance bioavailability compared to fluorine but could increase toxicity risks.

Biological Activity

The compound (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a notable member of the pyrrolidine family, recognized for its unique stereochemistry and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Structural Characteristics

- Chemical Formula: C7H12ClNO2

- Molecular Weight: 177.63 g/mol

- Stereochemistry: The (2S,4R) configuration plays a crucial role in its biological interactions, particularly in mimicking natural amino acids such as hydroxyproline.

Table 1: Comparison of Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Stereochemistry | Biological Activity |

|---|---|---|---|

| This compound | C7H12ClNO2 | (2S,4R) | Potential enzyme inhibitor |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | C7H13NO3 | (2S,4R) | Involved in collagen synthesis |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | C7H12FNO2 | (2S,4R) | Antiviral properties |

Target Interactions

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes:

- Glutamate Receptor Modulation: The compound's structural similarity to hydroxyproline allows it to interact with glutamate receptors, particularly the kainate subtype. This interaction can modulate synaptic transmission and neuronal excitability.

- Enzyme Inhibition: It acts as a competitive inhibitor for various enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on prolyl hydroxylase, an enzyme critical for collagen synthesis.

Biochemical Pathways

The compound is metabolized via pathways similar to those of natural amino acids. It undergoes oxidation and reduction reactions, leading to various derivatives that may exhibit altered biological activities. For instance:

- Oxidation: Converts the compound into ketones or carboxylic acids.

- Reduction: Produces different pyrrolidine derivatives that may enhance or modify biological activity.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the compound's ability to modulate glutamate receptor activity . -

Anti-Cancer Activity:

Research indicated that this compound could disrupt the PD-1/PD-L1 interaction in cancer cells, enhancing T-cell activation and potentially improving anti-tumor immunity. In vitro assays showed low nanomolar inhibitory activity against PD-L1 . -

Collagen Synthesis:

The compound has been implicated in promoting collagen synthesis through prolyl hydroxylase inhibition. This effect may have implications for wound healing and tissue regeneration .

Table 2: Summary of Biological Activities

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

Q & A

Q. What synthetic routes are commonly used to prepare (2S,4R)-4-chloro-pyrrolidine-2-carboxylic acid methyl ester, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, a key intermediate, (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride, is synthesized via a sequence including nitroso formation, reduction with zinc in acetic acid/methanol, and purification by silica gel chromatography (dichloromethane/methanol). Yield optimization (70%) is achieved through controlled temperature (-78°C to room temperature), inert atmosphere, and stoichiometric adjustments . Acidic hydrolysis (HCl/water) and pH adjustments (to 6.5 with NaOH) are critical for final product isolation .

Q. How is the stereochemical integrity of the (2S,4R) configuration maintained during synthesis?

The absolute configuration is preserved using chiral starting materials, such as D-glucose-derived precursors, and stereospecific reagents. For instance, the use of LDA (lithium diisopropylamide) at low temperatures (-78°C) ensures retention of chirality during alkylation or acylation steps. X-ray crystallography or chiral HPLC can confirm stereochemistry post-synthesis .

Q. What analytical techniques are employed to characterize this compound?

Q. How is the compound purified to achieve >95% purity for biological assays?

Silica gel column chromatography with dichloromethane/methanol gradients is standard. For scale-up, recrystallization in ethanol/ethyl acetate or solvent partitioning (e.g., 10% isopropanol/dichloromethane) removes impurities. Final purity is validated via HPLC and mass spectrometry .

Advanced Research Questions

Q. What strategies are used to study the compound’s role in modulating enzyme activity (e.g., glycosidase inhibition)?

Competitive inhibition assays (e.g., α-glucosidase or β-galactosidase) are performed with p-nitrophenyl glycoside substrates. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots, while molecular docking simulations predict binding interactions with active-site residues (e.g., conserved aspartate/glutamate motifs) .

Q. How does the chloro-substitution at C4 influence conformational dynamics in solution?

Nuclear Overhauser Effect (NOE) NMR experiments or DFT calculations reveal preferred conformations. The chloro group induces steric hindrance, stabilizing a twisted envelope conformation with C4 out of the pyrrolidine plane, as observed in crystallographic studies of related pyrrolidine derivatives .

Q. What catalytic systems enable asymmetric synthesis of this compound for structure-activity relationship (SAR) studies?

Chiral auxiliaries (e.g., tert-butyl XPhos ligand) and transition-metal catalysts (e.g., Pd(OAc)₂) are used in cross-coupling reactions to introduce substituents while maintaining stereochemistry. For example, Buchwald-Hartwig amination with Cs₂CO₃ in tert-butanol achieves regioselective arylations .

Q. How are computational methods applied to predict the compound’s metabolic stability?

In silico tools (e.g., SwissADME) predict CYP450-mediated oxidation sites. Experimental validation involves incubating the compound with liver microsomes and analyzing metabolites via LC-HRMS. The methyl ester moiety is typically hydrolyzed to the carboxylic acid in vivo .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported yields (e.g., 63% vs. 70%) may arise from variations in solvent purity or reaction scaling. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

- Handling Challenges : The compound’s hygroscopic nature necessitates storage under nitrogen with desiccants. Hydrolysis of the methyl ester can occur in aqueous buffers, requiring pH stabilization (e.g., 4°C, pH 6.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.